Sanggenon K: A Comprehensive Technical Overview of its Physicochemical Properties and Biological Activities
Sanggenon K: A Comprehensive Technical Overview of its Physicochemical Properties and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sanggenon K is a naturally occurring flavonoid, a class of polyphenolic secondary metabolites found in plants. It belongs to the larger group of prenylated flavonoids, which are characterized by the presence of one or more isoprenoid side chains. These compounds, isolated from various species of the Morus genus (mulberry), have garnered significant scientific interest due to their diverse pharmacological activities. This technical guide provides an in-depth overview of the physicochemical properties of Sanggenon K, details of relevant experimental protocols, and an exploration of its potential biological activities and associated signaling pathways, drawing on data from closely related analogues where specific information for Sanggenon K is not available.
Physicochemical Properties of Sanggenon K
A comprehensive understanding of the physicochemical properties of Sanggenon K is fundamental for its application in research and drug development. These properties influence its solubility, stability, bioavailability, and interaction with biological targets. The available quantitative data for Sanggenon K are summarized in the table below. It is important to note that while some data are experimentally derived, many are computed predictions.
| Property | Value | Source |
| Molecular Formula | C₃₀H₃₂O₆ | PubChem[1] |
| Molecular Weight | 488.6 g/mol | PubChem[1] |
| CAS Number | 86450-77-3 | PubChem[1] |
| Appearance | Pale yellow amorphous powder (presumed) | General Flavonoid Knowledge |
| Melting Point | Not experimentally determined | |
| Boiling Point | Not experimentally determined | |
| Solubility | Not experimentally determined. Likely soluble in DMSO and methanol (B129727), with poor solubility in water, similar to other prenylated flavonoids like Sanggenon C and D.[2] | Inferred from related compounds |
| Lipophilicity (XLogP3-AA) | 7.5 | PubChem[1] |
| Hydrogen Bond Donor Count | 3 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 6 | PubChem[1] |
| Topological Polar Surface Area | 96.2 Ų | PubChem[1] |
| UV-Vis (λmax) | Not experimentally determined. Flavonoids typically exhibit two major absorption bands in the UV-Vis spectrum: Band I (300–400 nm) and Band II (240–280 nm). | General Flavonoid Knowledge |
Experimental Protocols
Detailed experimental protocols are crucial for the replication of research findings and the further investigation of Sanggenon K. The following sections outline methodologies for the isolation, characterization, and biological evaluation of flavonoids like Sanggenon K, based on established procedures for related compounds.
Isolation and Purification
The isolation of Sanggenon K from its natural source, typically the root bark of Morus species, involves extraction and chromatographic techniques.
1. Extraction:
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Air-dried and powdered root bark of Morus alba is extracted with 80% methanol at room temperature.
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The extract is then concentrated under reduced pressure to yield a crude extract.
2. Chromatographic Purification:
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Column Chromatography: The crude extract is subjected to silica (B1680970) gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate (B1210297) to separate fractions based on polarity.
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Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing Sanggenon K are further purified using a reversed-phase C18 column with a mobile phase gradient of acetonitrile (B52724) and water (often with 0.1% formic acid).
Structural Elucidation
The chemical structure of Sanggenon K is confirmed using a combination of spectroscopic methods.
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UV-Visible Spectroscopy: The UV spectrum is recorded in methanol to determine the absorption maxima, which provides initial evidence of the flavonoid structure.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H-NMR: Provides information on the chemical environment of protons in the molecule, including the number of protons, their chemical shifts, and coupling constants.
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¹³C-NMR: Identifies the different carbon environments within the molecule.
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2D-NMR (COSY, HSQC, HMBC): Used to establish the connectivity between protons and carbons, confirming the overall structure.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the molecule.
Biological Activity Assays
To investigate the biological effects of Sanggenon K, various in vitro assays can be employed. The following protocols are based on studies of related Sanggenon compounds.
1. Anti-inflammatory Activity Assay (Nitric Oxide Inhibition):
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Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS.
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Treatment: Cells are pre-treated with various concentrations of Sanggenon K for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.
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Nitric Oxide (NO) Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control.
2. Cell Viability Assay (MTT Assay):
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Cell Seeding: Cancer cell lines (e.g., HCT116 human colon cancer cells) are seeded in 96-well plates.
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Treatment: Cells are treated with a range of concentrations of Sanggenon K for 24-72 hours.
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MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
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Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved in DMSO.
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Absorbance Measurement: The absorbance is measured at 570 nm to determine cell viability.
3. Western Blot Analysis for Signaling Pathway Proteins:
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Protein Extraction: Cells are treated with Sanggenon K and/or an inflammatory stimulus, then lysed to extract total protein.
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SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl-sulfate polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a PVDF membrane.
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Immunoblotting: The membrane is incubated with primary antibodies against target proteins (e.g., NF-κB p65, IκBα, caspases) and then with a horseradish peroxidase (HRP)-conjugated secondary antibody.
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Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Biological Activities and Signaling Pathways
While specific biological studies on Sanggenon K are limited, the activities of closely related Sanggenon compounds provide strong indications of its potential therapeutic effects. The primary activities reported for this class of flavonoids are anti-inflammatory and anti-cancer.
Anti-inflammatory Activity: Inhibition of the NF-κB Pathway
Many flavonoids, including Sanggenon C and O, exert their anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3] This pathway is a central regulator of the inflammatory response. In resting cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Sanggenon compounds have been shown to inhibit this process by preventing the degradation of IκBα.[3]
Caption: Inhibition of the NF-κB signaling pathway by Sanggenon K.
Anticancer Activity: Induction of Apoptosis
Sanggenon C has been shown to induce apoptosis (programmed cell death) in various cancer cell lines.[4] The proposed mechanism involves the generation of reactive oxygen species (ROS), which in turn triggers the mitochondrial apoptotic pathway. This is characterized by the release of cytochrome c from the mitochondria and the subsequent activation of caspases, a family of proteases that execute apoptosis. Sanggenon C has also been found to induce apoptosis in prostate cancer cells by activating caspase-3 and caspase-9.[5]
Caption: Mitochondrial-mediated apoptosis induced by Sanggenon K.
Conclusion
Sanggenon K is a promising natural product with a chemical structure that suggests significant biological activity. While specific experimental data for Sanggenon K are still emerging, the comprehensive analysis of its computed physicochemical properties, alongside the well-documented biological activities and mechanisms of action of its close structural analogues, provides a strong foundation for future research. The protocols and pathway diagrams presented in this guide offer a framework for the systematic investigation of Sanggenon K as a potential therapeutic agent, particularly in the fields of inflammation and oncology. Further studies are warranted to fully elucidate the specific properties and therapeutic potential of this intriguing flavonoid.
References
- 1. Sanggenone K | C30H32O6 | CID 44258299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Biopharmaceutical profiling of anti-infective sanggenons from Morus alba root bark for inhalation administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sanggenon C and O inhibit NO production, iNOS expression and NF-κB activation in LPS-induced RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sanggenon C induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Sanggenon C induces apoptosis of prostate cancer PC3 cells by activating caspase 3 and caspase 9 pathways] - PubMed [pubmed.ncbi.nlm.nih.gov]
